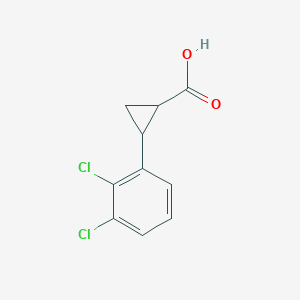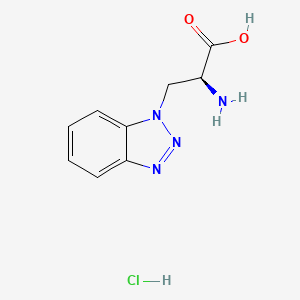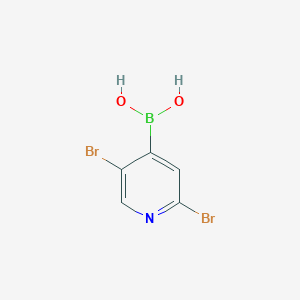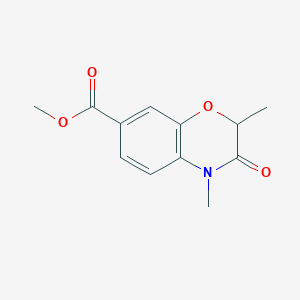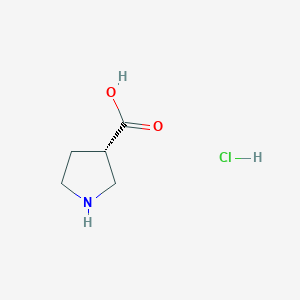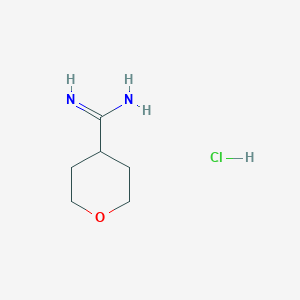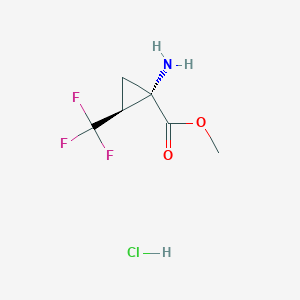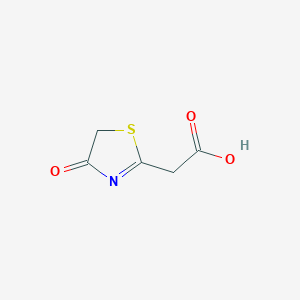
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Overview
Description
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid, or 4-oxo-TDAA, is a compound that has been studied extensively in recent years due to its potential as a therapeutic agent. 4-oxo-TDAA is a member of the thiazol-2-ylacetic acid family, which is a group of compounds that have been identified as having a wide range of pharmacological activities. 4-oxo-TDAA has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential to modulate various biochemical and physiological processes.
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid, have been found to exhibit significant antimicrobial properties. These compounds can be synthesized and modified to target a variety of microbial pathogens. For instance, sulfazole, a thiazole derivative, is known for its antimicrobial activity .
Anticancer Activity
The thiazole core is a feature in many anticancer agents. Tiazofurin, a notable thiazole-containing compound, has demonstrated efficacy in cancer treatment. Research into thiazole derivatives continues to explore their potential as anticancer drugs, with modifications at different positions to enhance their antitumor activities .
Antidiabetic Effects
Thiazole derivatives are being studied for their antidiabetic effects. The modification of thiazole-based compounds could lead to new molecules with potent antidiabetic properties, offering alternative therapeutic options for managing diabetes .
Anti-Inflammatory Properties
Compounds with a thiazole moiety, such as meloxicam, have been utilized as anti-inflammatory drugs. The anti-inflammatory properties of these compounds make them valuable in the treatment of various inflammatory conditions .
Anti-Alzheimer’s Disease
Thiazole derivatives are also being investigated for their potential use in treating Alzheimer’s disease. The ability of these compounds to interact with biological targets relevant to Alzheimer’s provides a promising avenue for the development of new therapeutic agents .
Antioxidant Properties
Thiazole compounds have shown antioxidant activities, which are important in protecting the body from oxidative stress. Antioxidants play a crucial role in preventing cellular damage and are beneficial in various health conditions .
Hepatoprotective Activities
Research has indicated that thiazole derivatives can have hepatoprotective effects, offering protection to the liver from various toxins. This property is particularly valuable in the development of drugs aimed at treating liver diseases .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . They also act as fibrinogenic receptor antagonists with antithrombotic activity .
Mode of Action
Thiazole derivatives have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully carried out in water, suggesting that these compounds may be stable and effective in aqueous environments .
properties
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIZGFFPYGZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



